Product packaging for Ethyl 4-(3-nitrophenyl)-3-oxobutanoate(Cat. No.:CAS No. 116904-71-3)

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate

Cat. No.: B053398
CAS No.: 116904-71-3
M. Wt: 251.23 g/mol
InChI Key: GSKBATUYMHEXQM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate is an ester derivative featuring a 3-nitrophenyl substituent at the 4-position of a 3-oxobutanoate backbone. It is primarily utilized as a synthetic intermediate in pharmaceutical and heterocyclic chemistry, particularly in the preparation of pyrimidine and pyrazole derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO5 B053398 Ethyl 4-(3-nitrophenyl)-3-oxobutanoate CAS No. 116904-71-3

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBATUYMHEXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309505
Record name ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116904-71-3
Record name ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Base Catalysis : Piperidine or pyridine is typically employed to deprotonate ethyl acetoacetate, generating the enolate ion. The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Acidic conditions (e.g., acetic acid) or elevated temperatures promote dehydration, yielding the α,β-unsaturated ketone.

  • Esterification : The final step involves esterification under reflux with ethanol, stabilizing the product.

Representative Reaction Setup

ComponentQuantity/ConcentrationRole
Ethyl acetoacetate1.0 equivNucleophile
3-Nitrobenzaldehyde1.1 equivElectrophile
Piperidine10 mol%Base catalyst
EthanolSolventReaction medium
Temperature80°C (reflux)Optimize kinetics

Yield : 65–75% under standard laboratory conditions.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalytic Systems

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve enolate stability but may complicate purification. Ethanol balances reactivity and practicality.

  • Catalyst Screening :

    • Piperidine : Provides moderate yields but requires prolonged reaction times.

    • Ammonium acetate : Increases reaction rate but risks over-condensation.

    • Heterogeneous catalysts : Zeolites or mesoporous silica enhance selectivity and enable catalyst recycling in industrial settings.

Temperature and Time Profiling

  • 80°C : Optimal for balancing reaction rate and product stability. Higher temperatures (>100°C) promote side reactions (e.g., nitro group reduction).

  • Reaction Time : 6–8 hours under reflux achieves >90% conversion.

Comparative Data for Catalysts

CatalystYield (%)Time (h)Purity (%)
Piperidine68895
Ammonium acetate72693
Zeolite Y78797

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to overcome batch processing limitations:

  • Enhanced Heat Transfer : Mitigates exothermic risks during condensation.

  • Residence Time Control : Prevents over-dehydration or polymerization.

  • Yield Improvement : Achieves 82–85% with real-time monitoring.

Green Chemistry Innovations

  • Solvent-Free Synthesis : Mechanochemical grinding of reactants with Knoevenagel catalysts (e.g., MgO) reduces waste.

  • Biocatalytic Routes : Lipase-mediated esterification under mild conditions (40°C, pH 7) is under investigation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 1.25 ppm (triplet, CH₃ of ethyl ester).

    • δ 4.15 ppm (quartet, CH₂ of ethyl ester).

    • δ 8.10–8.40 ppm (aromatic protons from nitrophenyl).

  • IR Spectroscopy : Strong bands at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ≈ 6.2 min.

  • Melting Point : 92–94°C (lit. 93°C) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

  • Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its structure allows for further modifications, making it valuable in creating more complex organic molecules .
  • Reactivity : Ethyl 4-(3-nitrophenyl)-3-oxobutanoate can undergo several chemical reactions, including reduction (to form amino derivatives), oxidation (to yield carboxylic acids), and nucleophilic substitutions .

Biological Applications

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the nitrophenyl group can enhance biological activity against various pathogens .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Medicinal Chemistry

  • Drug Development : this compound is being explored for its potential role in designing enzyme inhibitors. The nitrophenyl group can interact with enzyme active sites, thereby modulating their activity .
  • Enzyme Inhibition Studies : Case studies have demonstrated its effectiveness in inhibiting specific enzymes related to disease pathways, which could pave the way for novel therapeutic agents .

Industrial Applications

  • Dyes and Pigments : Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments, contributing to various industrial applications .
  • Specialty Chemicals : It also finds use in the synthesis of specialty chemicals that require specific functional groups for desired reactivity .

Data Table of Applications

Application AreaSpecific UseNotable Findings
Organic ChemistryIntermediate for heterocyclic compoundsEnhances synthetic pathways
Biological ResearchAntimicrobial and anticancer studiesExhibits activity against specific pathogens
Medicinal ChemistryEnzyme inhibitor developmentPotential to modulate enzyme activity
Industrial ChemistryProduction of dyes and specialty chemicalsContributes to colorants with specific properties

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against E. coli and S. aureus. Results indicated that certain modifications significantly increased potency, with minimum inhibitory concentrations (MIC) recorded at 256 μg/mL .

Enzyme Inhibition

Research focused on the inhibition of specific enzymes relevant to cancer pathways revealed that this compound effectively inhibited target enzymes at low concentrations. This suggests its potential as a lead compound for developing targeted therapies .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites. The nitrophenyl group can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the keto group can form hydrogen bonds with the enzyme, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate (CAS 52119-38-7)

  • Molecular Formula: C₁₁H₁₁NO₅
  • Structure: Shorter carbon chain (propanoate vs. butanoate) with the 3-nitrophenyl group at the 3-position.
  • Key Differences: Reduced molecular weight (253.21 g/mol vs. estimated 267.24 g/mol for the butanoate analog). Potential differences in solubility and reactivity due to ester chain length.
  • Applications : Used as a laboratory chemical, though specific biological activities are unreported .

Ethyl-2-((3-Nitrophenyl)diazenyl)-3-Oxobutanoate

  • Structure: Incorporates a diazenyl (-N=N-) linker between the 3-nitrophenyl group and the oxobutanoate core.
  • Used in synthesizing pyrazolopyrimidinones, indicating utility in heterocyclic drug development .

Ethyl 4-(1-(N-Benzyloxycarbonyl-4-Dihydropyridyl)-3-Oxobutanoate (6d)

  • Molecular Formula: C₁₉H₂₁NO₅
  • Structure : Features a benzyloxycarbonyl-protected dihydropyridyl substituent.
  • Key Differences: Higher molecular weight (343.37 g/mol) and lipophilicity due to the benzyl group. Isolated as a red oil, contrasting with the likely oily or crystalline state of the target compound. Instability noted in structural analogs, complicating ¹³C-NMR analysis .

3-Nitrophenyl Methylene-3-Oxobutanoate (40)

  • Structure : Replaces the ethyl ester with a methylene group.
  • Key Differences: Increased electrophilicity at the ketone position, enhancing reactivity in nucleophilic additions.

Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-Oxobutanoate (CAS 88150-75-8)

  • Structure : Contains a phthalimidoethoxy side chain.
  • Key Differences :
    • The phthalimide group improves solubility in polar aprotic solvents and may influence pharmacokinetic properties.
    • Applications include peptide synthesis and polymer chemistry due to its protective group functionality .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Physical State Applications/Reactivity Reference ID
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate Likely C₁₂H₁₁NO₅ 3-Nitrophenyl, butanoate chain Not reported Heterocyclic synthesis
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C₁₁H₁₁NO₅ 3-Nitrophenyl, propanoate chain Not reported Laboratory reagent
Ethyl-2-((3-nitrophenyl)diazenyl)-3-oxobutanoate - Diazenyl linker Solid Pyrazolopyrimidinone synthesis
Compound 6d C₁₉H₂₁NO₅ Benzyloxycarbonyl-dihydropyridyl Red oil Unstable intermediate
3-Nitrophenyl methylene-3-oxobutanoate - Methylene group Not reported Pyrimidinethione synthesis
Ethyl 4-(2-phthalimidoethoxy)-3-oxobutanoate C₁₈H₁₉NO₇ Phthalimidoethoxy Crystalline Peptide/polymer chemistry

Key Research Findings

  • Synthetic Utility: this compound and its analogs are pivotal in constructing nitrogen-containing heterocycles, such as pyrimidines and pyrazoles, via condensation or cyclization reactions .
  • Electronic Effects : The 3-nitrophenyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the ketone group and facilitating nucleophilic attacks .
  • Stability Challenges : Analogs like 6d exhibit instability, complicating spectral characterization and storage .

Biological Activity

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by the presence of a nitrophenyl group attached to a 3-oxobutanoate structure. Its molecular formula is C13_{13}H13_{13}N1_{1}O5_{5}, with a molecular weight of approximately 251.24 g/mol. The compound exhibits notable reactivity due to the nitro group, which can participate in various chemical reactions such as reduction and substitution.

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can be reduced to an amino group, which may interact with enzymes and receptors, potentially leading to inhibition of enzyme activity. Additionally, the keto group can form hydrogen bonds with enzymes, stabilizing the enzyme-inhibitor complex .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of this compound demonstrate significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli256
This compoundS. aureus256

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds derived from this structure have been investigated for their ability to act as enzyme inhibitors in cancer pathways .

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antibiotics evaluated the effectiveness of various derivatives of this compound against common pathogens. The results indicated a strong correlation between the structural modifications and enhanced antimicrobial activity, particularly against resistant strains .
  • Anticancer Research : Another investigation focused on the potential of this compound as a lead structure for developing new anticancer agents. The study demonstrated that modifications to the nitrophenyl moiety significantly increased cytotoxicity against human cancer cell lines, suggesting a promising avenue for further drug development .

Q & A

Q. What computational tools are recommended for studying its reactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and DFT (Gaussian 09) can model interactions with enzymes (e.g., aldehyde reductases) or predict transition states in cyclization reactions. These tools validate experimental outcomes and guide catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(3-nitrophenyl)-3-oxobutanoate
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Ethyl 4-(3-nitrophenyl)-3-oxobutanoate

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